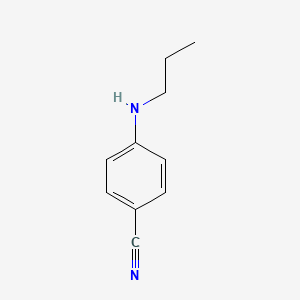

4-(Propylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXFWOACMYYMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625180 | |

| Record name | 4-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-64-1 | |

| Record name | 4-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-(Propylamino)benzonitrile

Prepared by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 4714-64-1). It delves into the compound's physicochemical properties, provides validated protocols for its synthesis and characterization, discusses its strategic applications in modern research, and outlines essential safety protocols. The structure of this guide is designed to logically present the information a scientist requires for the effective evaluation and utilization of this versatile chemical intermediate.

This compound is a disubstituted aromatic compound featuring a propylamino group (-NHC₃H₇) and a nitrile group (-C≡N) at the para positions of a benzene ring. This specific arrangement of functional groups makes it a valuable and reactive building block in synthetic organic chemistry. The electron-donating nature of the secondary amine influences the electronic properties of the aromatic system and the reactivity of the nitrile moiety.

The fundamental properties of this molecule are summarized below. This data, compiled from authoritative chemical databases, provides the foundational information necessary for experimental design, including reaction stoichiometry calculations and analytical method development.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 4714-64-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |

| Molecular Weight | 160.22 g/mol | [1][4] |

| Exact Mass | 160.100048 g/mol | [1] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 35.8 Ų | [1] |

| Predicted Boiling Point | 300.8 ± 25.0 °C at 760 mmHg | [5] |

| Predicted Flash Point | 135.7 ± 23.2 °C | [5] |

Synthesis and Purification Strategy

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. The primary amino group of 4-aminobenzonitrile serves as the nucleophile, displacing a leaving group from a propyl electrophile, such as 1-bromopropane.

Causality in Protocol Design

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions, such as dialkylation.

-

Base: A mild to moderate base like potassium carbonate (K₂CO₃) is employed. Its role is to deprotonate the primary amine, increasing its nucleophilicity without being so strong as to cause unwanted side reactions with the solvent or nitrile group.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents effectively dissolve the amine starting material and the inorganic base, facilitating the reaction in a homogenous phase. They are also relatively inert under these conditions.

-

Temperature: Moderate heating (e.g., 60-80 °C) is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminobenzonitrile (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetonitrile.

-

Reagent Addition: Add 1-bromopropane (1.1 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminobenzonitrile spot has been consumed.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound, based on the analysis of its functional groups and comparison to similar structures.[6][7] Commercial suppliers can provide lot-specific analytical data upon request.[2][3]

| Technique | Expected Observations |

| ¹H NMR | ~7.4 ppm (d, 2H): Aromatic protons ortho to the nitrile group.~6.6 ppm (d, 2H): Aromatic protons ortho to the amino group.~4.5-5.0 ppm (br s, 1H): N-H proton.~3.1 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).~1.7 ppm (sextet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂ -CH₃).~1.0 ppm (t, 3H): Methyl protons of the propyl group (-CH₂-CH₃ ). |

| ¹³C NMR | ~149-150 ppm: Aromatic carbon attached to the nitrogen.~133-134 ppm: Aromatic carbons ortho to the nitrile.~120 ppm: Nitrile carbon (-C≡N).~112-113 ppm: Aromatic carbons ortho to the amino group.~100-101 ppm: Aromatic carbon attached to the nitrile.~45 ppm: Methylene carbon attached to nitrogen (-C H₂-).~22 ppm: Central methylene carbon (-C H₂-).~11 ppm: Methyl carbon (-C H₃). |

| FT-IR (cm⁻¹) | ~3350-3400: N-H stretch (secondary amine).~2960-2850: Aliphatic C-H stretches (propyl group).~2220-2230: C≡N stretch (sharp, strong intensity).[6]~1600, ~1520: Aromatic C=C stretches. |

| Mass Spec (MS) | m/z 161.1: [M+H]⁺ (Monoisotopic Mass: 160.10). |

Standard Protocol for Spectroscopic Analysis

Spectroscopic analysis is essential for verifying molecular structure and purity.[6]

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6][8]

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

FT-IR Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

FT-IR Data Acquisition: Obtain the infrared spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures. The nitrile group is a key pharmacophore and synthetic handle in medicinal chemistry.[9]

-

Scaffold for Lead Discovery: The benzonitrile moiety is present in numerous FDA-approved drugs.[9] The nitrile can act as a hydrogen bond acceptor, and its linear geometry can provide desirable vectors for ligand-receptor interactions.[9][10]

-

Synthetic Intermediate: The compound provides two distinct points for chemical modification. The secondary amine can undergo acylation, sulfonylation, or further alkylation. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, dramatically expanding the accessible chemical space. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening.

-

Applications of Derivatives: Benzonitrile derivatives are explored in a multitude of therapeutic areas, including as kinase inhibitors in oncology, antiviral agents, and antibacterial compounds.[11][12] this compound provides a direct precursor to molecules that can be tested in these and other disease models.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. While a comprehensive safety data sheet (SDS) has not been found for this specific compound, data from closely related analogues like 4-(methylamino)benzonitrile and 4-aminobenzonitrile provide guidance.[13][14][15]

-

Hazard Classification: The GHS07 symbol is associated with this compound, indicating it may cause skin irritation, eye irritation, or be harmful if swallowed or inhaled.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage is often between 2-8°C.[3]

Conclusion

This compound, CAS 4714-64-1, is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the dual reactivity of its amino and nitrile functional groups, makes it an attractive starting point for the development of novel compounds for pharmaceutical and materials science applications. This guide provides the core technical information required for its confident and effective use in a research setting.

References

-

This compound | C10H12N2 | CID 22353782. PubChem, National Institutes of Health. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]

- Application of benzonitrile compound in preparation of antitumor drugs.

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. 4714-64-1|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. combi-blocks.com [combi-blocks.com]

A Senior Application Scientist's Technical Guide to 4-(Propylamino)benzonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 4-(propylamino)benzonitrile , a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will establish the compound's correct IUPAC nomenclature, detail its physicochemical and spectroscopic properties, present a validated synthesis protocol, and explore its applications in contemporary drug development. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction and Nomenclature

The compound commonly referred to as N-propyl-4-cyanoaniline is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines.[1][2] This nomenclature arises from identifying benzonitrile as the parent structure, with the propylamino group (-NHCH₂CH₂CH₃) acting as a substituent at the fourth (para) position of the benzene ring.

Aminobenzonitrile derivatives are a class of organic compounds recognized as important "privileged scaffolds" in medicinal chemistry.[3] The nitrile group is a unique functional moiety; it is a powerful hydrogen bond acceptor, metabolically stable, and can serve as a bioisostere for other functional groups.[3][4] These characteristics make nitrile-containing compounds, such as this compound, valuable building blocks for designing targeted therapeutic agents.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental for its synthesis, purification, and identification. The properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 4714-64-1 | [2][5] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1][5] |

| Appearance | Solid (form varies with purity) | [6] |

| Storage | Sealed in dry, 2-8°C | [5] |

Spectroscopic Signature

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets in the ~6.6-7.5 ppm range, characteristic of a para-substituted benzene ring.

-

N-H Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.

-

Propyl Group Protons: A triplet near 3.1 ppm (-NH-CH₂ -), a sextet near 1.6 ppm (-CH₂-CH₂ -CH₃), and a triplet near 0.9 ppm (-CH₃ ).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display signals corresponding to each unique carbon environment.

-

Nitrile Carbon (C≡N): A signal in the ~119-121 ppm region.[7]

-

Aromatic Carbons: Four distinct signals in the aromatic region (~110-150 ppm).

-

Propyl Carbons: Three signals in the aliphatic region, typically below 50 ppm.

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretches (Aliphatic/Aromatic): Peaks in the 2800-3100 cm⁻¹ range.

-

C≡N Stretch (Nitrile): A strong, sharp absorption band around 2220-2230 cm⁻¹. This is a highly characteristic peak.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 160.10, corresponding to the compound's monoisotopic mass.[1]

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is through the nucleophilic substitution (N-alkylation) of 4-aminobenzonitrile. This approach is reliable and utilizes readily available starting materials.

Causality of Experimental Design

The chosen protocol involves the reaction of 4-aminobenzonitrile with an n-propyl halide (e.g., 1-bromopropane) in the presence of a weak base and a polar aprotic solvent.

-

Nucleophile: 4-Aminobenzonitrile serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the propyl halide.[8]

-

Electrophile: 1-Bromopropane is an effective electrophile. Bromine is a good leaving group, facilitating the Sₙ2 reaction.

-

Base: A non-nucleophilic weak base, such as potassium carbonate (K₂CO₃), is essential. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine (which would deactivate it) and driving the reaction to completion.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic reagents while effectively solvating the cation, leaving the anion (nucleophile) more reactive, thereby accelerating the Sₙ2 reaction rate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Aminobenzonitrile (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Reagents: Begin stirring the suspension and add 1-bromopropane (1.2 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Validation: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product using NMR, IR, and MS to confirm its identity and purity, comparing the data to the expected values in Section 2.2.

Applications in Drug Development

Benzonitrile derivatives are integral to modern drug discovery.[3] The nitrile moiety is not merely a passive functional group; it actively participates in target binding and can significantly enhance a molecule's pharmacokinetic profile.[4]

Role as a Key Intermediate

This compound serves as a valuable building block for more complex molecules. Its structure contains two key functional handles:

-

The Secondary Amine: Can be further functionalized through acylation, alkylation, or used in reductive amination reactions.

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a route to a wide array of different structures.

This dual functionality makes it an ideal precursor for synthesizing compound libraries for high-throughput screening in drug discovery campaigns. For instance, aminobenzonitriles are key intermediates in the synthesis of drugs like the non-nucleoside reverse transcriptase inhibitor Etravirine and the direct thrombin inhibitor Dabigatran.[9]

Scaffold in Targeted Therapies

The benzonitrile scaffold is present in numerous FDA-approved drugs targeting a range of diseases from cancer to endocrine disorders.[4] The linear, rigid nature of the nitrile group allows it to occupy narrow binding pockets and form crucial interactions with protein targets.[4] Compounds containing the 4-aminobenzonitrile core have been investigated for various therapeutic applications, including the development of antitumor agents.[10]

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a well-defined chemical entity with significant practical value for researchers in drug development and organic synthesis. Its straightforward synthesis, combined with the versatile reactivity of its amine and nitrile functional groups, establishes it as a powerful intermediate for creating novel molecular architectures. A comprehensive understanding of its properties and synthesis, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22353782, this compound. Available from: [Link]

-

Yildiz, I., et al. (2009). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3284. Available from: [Link]

-

PubChemLite. 4-[(propylamino)methyl]benzonitrile (C11H14N2). Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Wiley SpectraBase. Benzonitrile, 4-[(2-propenylimino)methyl]-. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12153, N-Propylaniline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile. Available from: [Link]

- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Yu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 243. Available from: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

Eureka | Patsnap. Preparation method of aminobenzonitrile. Available from: [Link]

Sources

- 1. This compound | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4714-64-1|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Aminobenzonitrile 4-Cyanoaniline [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

A Spectroscopic Guide to 4-(Propylamino)benzonitrile: Elucidating Molecular Structure for Advanced Research

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, the unambiguous characterization of molecular structure is paramount. 4-(Propylamino)benzonitrile, a substituted aromatic nitrile, represents a scaffold of interest due to the combined electronic properties of the electron-donating propylamino group and the electron-withdrawing nitrile functionality. A thorough understanding of its spectroscopic signature is the bedrock upon which its potential applications can be explored. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering not just the data itself, but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established spectroscopic principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its interaction with various electromagnetic frequencies, giving rise to its unique spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring, a propylamino group (-NH-CH₂CH₂CH₃), and a nitrile group (-C≡N). This combination of an aromatic system, a secondary amine, and a nitrile functional group will each give rise to characteristic signals in NMR, IR, and MS analyses.

N1 [label="N", pos="0,0.5!", color="#4285F4"]; C1 [label="C", pos="-1,-0.5!"]; C2 [label="C", pos="-2,-0.5!"]; C3 [label="C", pos="-3,-0.5!"]; C4 [label="C", pos="1,-0.5!"]; C5 [label="C", pos="1.5,0.5!"]; C6 [label="C", pos="1,-1.5!"]; C7 [label="C", pos="-1,-1.5!"]; C8 [label="C", pos="-1.5,0.5!"]; C9 [label="C", pos="-0.5,1.5!"]; N2 [label="N", pos="-0.5,2.5!", color="#EA4335"]; H1 [label="H", pos="0,1!"]; H2 [label="H", pos="2.5,0.5!"]; H3 [label="H", pos="1.5,-2!"]; H4 [label="H", pos="-1.5,-2!"]; H5 [label="H", pos="-2.5,0.5!"]; H6 [label="H", pos="-1.5,-1!"]; H7 [label="H", pos="-2.5,-1!"]; H8 [label="H", pos="-3.5,-0.2!"]; H9 [label="H", pos="-3.5,-0.8!"]; H10 [label="H", pos="-3.5,-0.5!"];

N1 -- C1; C1 -- C2; C2 -- C3; C1 -- C7; C7 -- C6; C6 -- C4; C4 -- C5; C5 -- C8; C8 -- C1; C9 -- N2; C8 -- C9; N1 -- H1; C5 -- H2; C6 -- H3; C7 -- H4; C8 -- H5; C2 -- H6; C2 -- H7; C3 -- H8; C3 -- H9; C3 -- H10;

}

Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the N-H proton, and the protons of the propyl group. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Ar-H (ortho to -CN) |

| ~6.6 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~4.5 | Broad Singlet | 1H | N-H |

| ~3.1 | Triplet | 2H | -NH-CH₂ -CH₂-CH₃ |

| ~1.7 | Sextet | 2H | -NH-CH₂-CH₂ -CH₃ |

| ~1.0 | Triplet | 3H | -NH-CH₂-CH₂-CH₃ |

Interpretation and Rationale:

-

Aromatic Region: The para-substitution pattern of the benzene ring results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (~7.4 ppm) compared to the protons ortho to the electron-donating amino group (~6.6 ppm). This assignment is consistent with the known effects of these functional groups on aromatic chemical shifts.[1]

-

N-H Proton: The proton attached to the nitrogen is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Propyl Group: The propyl group will exhibit a characteristic pattern. The methylene group attached to the nitrogen (-NH-CH₂ -) will be deshielded by the adjacent nitrogen and will appear as a triplet around 3.1 ppm, coupled to the adjacent methylene group. The middle methylene group (-CH₂-CH₂ -CH₃) will appear as a sextet (or multiplet) around 1.7 ppm, being coupled to both the adjacent methylene and methyl groups. The terminal methyl group (-CH₂-CH₂-CH₃ ) will be the most shielded and will appear as a triplet around 1.0 ppm, coupled to the adjacent methylene group. This pattern is consistent with the ¹H NMR data of N-propylaniline.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NH (aromatic) |

| ~133 | C-H (aromatic, ortho to -CN) |

| ~120 | -C≡N |

| ~118 | C-CN (aromatic) |

| ~112 | C-H (aromatic, ortho to -NH) |

| ~45 | -NH-C H₂-CH₂-CH₃ |

| ~22 | -NH-CH₂-C H₂-CH₃ |

| ~11 | -NH-CH₂-CH₂-C H₃ |

Interpretation and Rationale:

-

Aromatic and Nitrile Carbons: The carbon attached to the nitrogen (C-NH) is expected to be the most deshielded of the aromatic carbons due to the electronegativity of nitrogen, appearing around 150 ppm. The aromatic carbons ortho to the nitrile group are also deshielded. The nitrile carbon itself typically appears in the 115-125 ppm region. The carbon atom to which the nitrile group is attached (ipso-carbon) will have a distinct chemical shift.

-

Propyl Group Carbons: The chemical shifts of the propyl group carbons are influenced by their proximity to the nitrogen atom. The carbon directly attached to the nitrogen will be the most deshielded (~45 ppm), with the shielding increasing as the distance from the nitrogen increases. This trend is observed in the ¹³C NMR data for N-propylaniline.[1]

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Employ an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS).

-

subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Prep1 [label="Weigh Sample"]; Prep2 [label="Dissolve in CDCl3"]; Prep3 [label="Add TMS"]; Prep1 -> Prep2 -> Prep3; }

subgraph "cluster_Acq" { label = "Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Acq1 [label="Instrument Tuning"]; Acq2 [label="¹H NMR Acquisition"]; Acq3 [label="¹³C NMR Acquisition"]; Acq1 -> Acq2; Acq1 -> Acq3; }

subgraph "cluster_Proc" { label = "Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; Proc1 [label="Fourier Transform"]; Proc2 [label="Phasing & Baseline Correction"]; Proc3 [label="Integration & Referencing"]; Proc1 -> Proc2 -> Proc3; }

Prep3 -> Acq1; Acq2 -> Proc1; Acq3 -> Proc1; }

Caption: NMR Spectroscopy Experimental Workflow.Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (propyl) |

| 2230 - 2210 | C≡N Stretch | Nitrile |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 850 - 810 | C-H Bend (out-of-plane) | para-disubstituted Aromatic |

Interpretation and Rationale:

-

N-H Stretch: A characteristic, single, sharp to medium intensity peak is expected in the 3350-3310 cm⁻¹ region, which is indicative of a secondary amine.[4][5] The aromatic nature of the amine will place this absorption at a slightly higher frequency than aliphatic secondary amines.[6][7]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group will be observed below 3000 cm⁻¹.

-

Nitrile Stretch: The C≡N triple bond stretch is a very characteristic and strong, sharp absorption in the 2230-2210 cm⁻¹ region. Conjugation with the aromatic ring slightly lowers this frequency.

-

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically give rise to a series of absorptions in the 1610-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond in an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ range.[5][7]

-

Aromatic Substitution Pattern: A strong out-of-plane C-H bending vibration in the 850-810 cm⁻¹ region is highly indicative of a 1,4- (or para-) disubstituted benzene ring.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a modern FT-IR spectrometer.

-

Purge the instrument with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over the mid-IR range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 131 | [M - C₂H₅]⁺ |

| 117 | [M - C₃H₇]⁺ |

| 104 | [C₇H₆N]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 160, corresponding to the molecular weight of this compound (C₁₀H₁₂N₂). As the molecule contains two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[8]

-

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8][9] Loss of an ethyl radical (•C₂H₅) from the propyl group would result in a fragment ion at m/z 131.

-

Loss of the Propyl Group: Cleavage of the N-propyl bond, with the charge remaining on the aromatic portion, would lead to a fragment at m/z 117.

-

Further Fragmentation: Subsequent fragmentation of the aromatic portion can also occur. The presence of a peak at m/z 104 could correspond to a cyanophenyl cation or a related rearranged species.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis:

-

Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides evidence for the original molecular structure.

-

M [label="[C10H12N2]⁺\nm/z = 160", fillcolor="#34A853"]; F1 [label="[M - C2H5]⁺\nm/z = 131", fillcolor="#FBBC05", fontcolor="#202124"]; F2 [label="[M - C3H7]⁺\nm/z = 117", fillcolor="#EA4335"]; F3 [label="[C7H6N]⁺\nm/z = 104", fillcolor="#4285F4"];

M -> F1 [label=" - •C2H5"]; M -> F2 [label=" - •C3H7"]; F2 -> F3 [label=" - H•"]; }

Caption: Predicted Mass Spectrometry Fragmentation Pathway.Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of the NMR, IR, and MS data provides a cohesive and self-validating spectroscopic portrait of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This in-depth guide serves as a valuable resource for researchers, enabling the confident identification and further investigation of this and related molecules in the pursuit of novel scientific advancements.

References

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

AIST. (n.d.). N-Propylaniline. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. N-Propylaniline(622-80-0) 1H NMR spectrum [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Synthesis of 4-(Propylamino)benzonitrile from 4-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(propylamino)benzonitrile from 4-aminobenzonitrile, a key transformation in medicinal chemistry and materials science.[1][2][3] The document delves into the primary synthetic methodology, reductive amination, offering a detailed, step-by-step protocol. It emphasizes the underlying chemical principles, experimental considerations, and characterization of the final product. Safety protocols are integrated throughout, ensuring a thorough understanding of the hazards associated with the reagents and procedures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: Significance of this compound

This compound and its derivatives are important intermediates in the synthesis of a variety of organic compounds.[1][2] The presence of both a secondary amine and a nitrile group on the benzonitrile scaffold provides versatile handles for further chemical modifications. This makes it a valuable building block in the development of pharmaceuticals and functional materials.[1][2] A robust and well-understood synthetic route from readily available starting materials like 4-aminobenzonitrile is therefore of significant interest.

Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of this compound from 4-aminobenzonitrile is through reductive amination.[4][5] This one-pot reaction involves the condensation of the primary amine (4-aminobenzonitrile) with an aldehyde (propanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[4][5][6]

Causality behind Experimental Choices:

Reductive amination is favored over other methods, such as direct alkylation of 4-aminobenzonitrile with a propyl halide, because it avoids the common issue of over-alkylation, which would lead to the formation of the tertiary amine as a significant byproduct.[4][5] The choice of a mild reducing agent is crucial to selectively reduce the imine intermediate without affecting the nitrile group or the starting aldehyde.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mildness and effectiveness in a variety of solvents.[5][7]

Reaction Mechanism

The reductive amination process proceeds through two key steps:

-

Imine Formation: 4-Aminobenzonitrile reacts with propanal in an acidic medium to form a protonated imine intermediate (iminium ion). This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

-

Reduction: A hydride reagent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the final secondary amine product, this compound.[6]

Caption: Reductive Amination Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 1.18 g (10 mmol) | ≥98% |

| Propanal | C₃H₆O | 58.08 | 0.70 g (12 mmol) | ≥97% |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g (15 mmol) | 97% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| Acetic Acid | C₂H₄O₂ | 60.05 | 0.60 g (10 mmol) | Glacial |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Aldehyde and Acid: To the stirred solution, add propanal (0.70 g, 12 mmol) followed by glacial acetic acid (0.60 g, 10 mmol).

-

Formation of Imine: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture. Caution: The addition may cause a slight exotherm and gas evolution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[8] Alternatively, recrystallization from a suitable solvent system such as ethanol/water can yield the pure product.[9]

Caption: Experimental Workflow for Synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and aromatic protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Peaks for the aliphatic carbons of the propyl group, aromatic carbons, and the nitrile carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), and the C≡N stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (160.22 g/mol ).[10] |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[11][12]

-

4-Aminobenzonitrile: Toxic if swallowed and may cause skin and eye irritation.[11] Avoid inhalation of dust.[11]

-

Propanal: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Ensure that an emergency eyewash station and safety shower are readily accessible.[13][14]

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound from 4-aminobenzonitrile via reductive amination. By understanding the underlying principles and adhering to the described experimental protocol and safety measures, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

-

Li, W., Gu, Y., & Wang, J. (2011). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3284. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

-

KM Pharma Solution Private Limited. (2025). MSDS - 4-Aminobenzonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22353782, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(propylamino)methyl]benzonitrile (C11H14N2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

-

Greener Industry. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

- Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (2011). 3-Nitro-4-(propyl-amino)-benzonitrile. [Link]

Sources

- 1. This compound [synhet.com]

- 2. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Nitro-4-(propylamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-(Propylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 4-(propylamino)benzonitrile. As a substituted aniline derivative, this compound exhibits a rich and nuanced reactivity profile governed by the electronic interplay between the electron-donating propylamino group and the electron-withdrawing cyano group. This document explores the fundamental principles dictating the nucleophilicity of the amino nitrogen, offering field-proven insights into key transformations including N-acylation, N-alkylation, and diazotization. Detailed, step-by-step experimental protocols, supported by mechanistic considerations and quantitative data, are provided to serve as a practical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Molecular Architecture and Electronic Landscape

This compound is a bifunctional aromatic compound featuring a secondary amino group and a nitrile (cyano) group positioned para to each other on a benzene ring. This specific substitution pattern creates a fascinating electronic environment that is central to understanding its reactivity.

-

The Amino Group (-NHCH₂CH₂CH₃): The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This resonance effect, coupled with the inductive electron-donating nature of the propyl group, significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, the amino group acts as a potent activating group in electrophilic aromatic substitution reactions. More importantly for this guide, the lone pair on the nitrogen atom makes it a strong nucleophilic center.

-

The Cyano Group (-C≡N): In stark contrast, the cyano group is a powerful electron-withdrawing group.[1] This is due to both the high electronegativity of the nitrogen atom and the ability of the π-system of the nitrile to withdraw electron density from the aromatic ring through resonance.[2] This deactivating effect modulates the overall reactivity of the molecule.

The push-pull electronic nature of these two substituents dictates the reactivity of the amino group. While the amino group is inherently nucleophilic, the presence of the para-cyano group attenuates this nucleophilicity to some extent by withdrawing electron density from the ring and, consequently, from the amino nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | [3] |

| Molecular Weight | 160.22 g/mol | [3] |

| CAS Number | 4714-64-1 | [3] |

| Appearance | Typically a solid or oil | - |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | - |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAAr) of a suitable precursor, such as 4-fluorobenzonitrile, with propylamine. The electron-withdrawing cyano group activates the aromatic ring towards nucleophilic attack, making this a feasible synthetic route.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the synthesis of N-alkylanilines from haloarenes.

Materials:

-

4-Fluorobenzonitrile

-

Propylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) to create a stirrable suspension.

-

Add propylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its characteristic spectroscopic features can be predicted based on its functional groups. Commercial suppliers confirm the availability of analytical data such as NMR, IR, and MS upon request.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen). The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbons of the propyl group, the four unique carbons of the aromatic ring, and the carbon of the cyano group. The chemical shift of the cyano carbon is typically in the range of 115-125 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300-3500 | Medium, sharp |

| Aromatic C-H | Stretching | 3000-3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2840-3000 | Medium |

| C≡N (Nitrile) | Stretching | 2222-2260 | Weak to medium, sharp |

| C=C (Aromatic) | Stretching | 1550-1700 | Medium |

| C-N | Stretching | 1029-1200 | Medium |

Data adapted from general IR absorption tables.[5][6][7][8]

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (160.22 g/mol ). A key fragmentation pattern for N-alkylanilines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[9] This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with the molecular formula of this compound.[10]

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the propylamino group is the primary center of reactivity for many important chemical transformations.

N-Acylation

N-acylation is a fundamental reaction that converts the amino group into an amide. This transformation is often used to protect the amino group during multi-step syntheses or to introduce an acyl moiety as part of a target molecule's structure.[2] The reaction typically involves an acylating agent such as an acyl chloride or an acid anhydride.

This protocol describes a general and efficient method for the N-acetylation of anilines.[4]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting N-acetylated product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the N-acylation of this compound.

N-Alkylation

Further alkylation of the secondary amino group in this compound can be achieved to form a tertiary amine. Common methods include reaction with alkyl halides or reductive amination.[11] Catalytic methods using alcohols as alkylating agents are also gaining prominence due to their environmentally benign nature.[12]

This protocol outlines a general procedure for N-alkylation via reductive amination.

Materials:

-

This compound

-

Aldehyde (e.g., formaldehyde, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N,N-dialkylated product.

Diazotization

The amino group of this compound, being a secondary amine, will react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an N-nitrosamine, which is typically an oily substance.[13] This reaction is a classical test to distinguish secondary amines from primary amines, which would form a more stable diazonium salt.[14]

The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺), present in the acidic solution of nitrous acid, on the nucleophilic nitrogen of the amino group.[15]

Caption: Diazotization of a secondary amine to form an N-nitrosamine.

Conclusion

The reactivity of the amino group in this compound is a product of the delicate balance between the electron-donating character of the N-propyl group and the electron-withdrawing nature of the para-cyano substituent. This guide has delineated the key chemical transformations involving the amino group, namely N-acylation, N-alkylation, and its reaction with nitrous acid. The provided experimental protocols, grounded in established chemical principles, offer a practical framework for the synthesis and derivatization of this versatile molecule. A thorough understanding of the electronic effects at play is paramount for the rational design of synthetic routes and the successful application of this compound in the development of novel pharmaceuticals and functional materials.

References

-

Chemistry LibreTexts. Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

-

ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]

-

Quora. Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. [Link]

-

ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Universal Lab Blog. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

YouTube. Lec4 - Diazotization Reactions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass spectrometry with fragmentation of organic molecules. [Link]

-

SpectraBase. Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 8. instanano.com [instanano.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Diazotisation [organic-chemistry.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Electronic Effects of the Nitrile Group in N-propyl-4-cyanoaniline

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the nitrile (-C≡N) functional group and its profound influence on the chemical and spectroscopic characteristics of the N-propyl-4-cyanoaniline molecule. As a archetypal "push-pull" aromatic system, this compound serves as an excellent model for understanding the interplay between potent electron-withdrawing groups and electron-donating groups. We will dissect the inductive and resonance effects, quantify their impact on the molecule's basicity and spectroscopic signatures, and provide validated experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of substituent effects in aromatic systems.

Introduction: The Language of Electrons in Aromatic Systems

The reactivity, stability, and physical properties of an aromatic compound are dictated by the distribution of electron density within its π-system. Substituents attached to the ring can dramatically alter this distribution through two primary mechanisms: inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[1][2] Electron-withdrawing groups (-I) pull electron density through the σ-framework, while electron-donating groups (+I) push it. The influence of the inductive effect diminishes rapidly with distance.[3]

-

Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π-electrons or lone pairs across a conjugated system, transmitted through p-orbitals.[1][4] It is a more powerful and long-range effect than induction. Groups that donate electrons via resonance (+R) typically have a lone pair on the atom directly attached to the ring (e.g., -NH₂, -OH), while groups that withdraw electrons via resonance (-R) often contain a π-bond to an electronegative atom (e.g., -NO₂, -CN).[2][5]

Understanding the balance of these effects is critical for predicting molecular behavior, a cornerstone of rational drug design and materials science.

The Dual-Nature Electronic Profile of the Nitrile Group

The nitrile, or cyano, group (-C≡N) is a powerful and versatile functional group in organic chemistry. Its electronic influence is unequivocally electron-withdrawing, a consequence of both strong inductive and resonance effects.[6][7]

Inductive Withdrawal (-I Effect)

The nitrile group exerts a potent -I effect for two reasons:

-

High Electronegativity of Nitrogen: The nitrogen atom is significantly more electronegative than carbon, leading to a polarized C≡N bond and a strong pull of electron density through the σ-bond connecting it to the aromatic ring.[4]

-

sp-Hybridization of Carbon: The carbon atom of the nitrile group is sp-hybridized. With 50% s-character, an sp-hybridized carbon is more electronegative than the sp²-hybridized carbons of the aromatic ring, further enhancing its ability to withdraw electrons inductively.[8]

Resonance Withdrawal (-R Effect)

The nitrile group is a classic -R group. The π-system of the aromatic ring can extend into the C≡N triple bond, delocalizing electron density from the ring onto the electronegative nitrogen atom. This effect is most pronounced when the nitrile group is at the para or ortho position relative to an electron-donating group, as it allows for direct conjugation.[5][9]

The diagram below illustrates how the nitrile group withdraws electron density from the benzene ring via both induction and resonance.

Caption: Inductive (-I) and Resonance (-R) effects of the nitrile group.

Analysis of N-propyl-4-cyanoaniline: A "Push-Pull" System

In N-propyl-4-cyanoaniline, the strongly electron-withdrawing nitrile group is positioned para to the N-propylamino group. The N-propylamino group, conversely, is a potent electron-donating group, primarily through its strong +R effect (donation of the nitrogen lone pair into the ring) and a weaker +I effect from the alkyl chain.

This "push-pull" arrangement creates a highly polarized molecule with significant charge separation, profoundly impacting its chemical properties, most notably the basicity of the amino nitrogen.

Caption: Push-Pull electronic system in N-propyl-4-cyanoaniline.

Impact on Basicity

Aniline's basicity stems from the availability of the nitrogen's lone pair to accept a proton. In N-propyl-4-cyanoaniline, the powerful electron-withdrawing effect of the para-cyano group delocalizes this lone pair across the entire molecule, significantly reducing its availability.[10][11][12] Consequently, N-propyl-4-cyanoaniline is a substantially weaker base than aniline or N-propylaniline.

This effect can be quantified using the Hammett equation, which relates reaction rates and equilibria for substituted benzene derivatives.[13] The Hammett substituent constant (σ) for a para-cyano group is +0.66, indicating a strong electron-withdrawing character that stabilizes anions and destabilizes cations.[14][15] A positive ρ value for aniline protonation signifies that electron-withdrawing groups decrease basicity.

| Substituent (at para-position) | Hammett Constant (σp) | Effect on Aniline Basicity |

| -NH₂ | -0.66 | Strongly Increases |

| -OCH₃ | -0.27 | Increases |

| -CH₃ | -0.17 | Slightly Increases |

| -H | 0.00 | Reference (Aniline) |

| -Cl | +0.23 | Decreases |

| -CN | +0.66 | Strongly Decreases [14] |

| -NO₂ | +0.78 | Very Strongly Decreases |

Experimental Validation: Synthesis and Spectroscopic Characterization

To empirically verify these electronic effects, we propose a straightforward synthesis of N-propyl-4-cyanoaniline followed by comprehensive spectroscopic analysis. The rationale is to observe how the predicted electronic perturbations manifest in measurable spectroscopic data.

Synthesis Protocol: N-Alkylation of 4-Cyanoaniline

The most direct route is the nucleophilic substitution of a propyl halide by 4-cyanoaniline (also known as 4-aminobenzonitrile). The amino group acts as the nucleophile.

Protocol:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanoaniline (5.0 g, 42.3 mmol), potassium carbonate (8.8 g, 63.5 mmol, 1.5 equiv.), and acetonitrile (50 mL).

-

Alkylation: Add 1-bromopropane (5.7 g, 46.5 mmol, 1.1 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexanes:ethyl acetate eluent.

-

Workup: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (starting from 9:1) to yield N-propyl-4-cyanoaniline as a solid.

Spectroscopic Analysis Workflow

The following workflow provides a self-validating system where results from each technique should correlate with the underlying electronic theory.

Caption: Experimental workflow for synthesis and characterization.

Predicted Spectroscopic Signatures

The electronic push-pull nature of N-propyl-4-cyanoaniline gives rise to distinct spectroscopic features when compared to simpler analogues like aniline and N-propylaniline.

A. Infrared (IR) Spectroscopy The IR spectrum provides direct evidence of the key functional groups.

-

C≡N Stretch: A strong, sharp absorption is expected for the nitrile group. In aromatic nitriles, conjugation lowers this frequency slightly compared to aliphatic nitriles.[16][17]

-

N-H Stretch: As a secondary amine, a single, sharp N-H stretching band is predicted.[18][19] The electron-withdrawing nature of the ring may shift this to a slightly higher wavenumber compared to a typical secondary alkylamine.[20]

-

C-N Stretch: The aromatic C-N stretch will appear in its characteristic region.[18]

B. UV-Visible (UV-Vis) Spectroscopy The extended conjugation and charge-transfer character of the molecule will heavily influence its UV-Vis spectrum.

-

Bathochromic Shift: A significant red shift (to longer wavelength, λmax) of the primary π → π* transition is expected compared to aniline.[20] This is due to the push-pull system lowering the HOMO-LUMO energy gap.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is exceptionally sensitive to the electronic environment of each nucleus.

-

¹H NMR: The aromatic protons will exhibit a characteristic AA'BB' splitting pattern. The protons ortho to the amino group will be shifted upfield (lower ppm) due to the +R effect of the nitrogen, while the protons ortho to the cyano group will be shifted downfield (higher ppm) due to the -R/-I effects. The net result is a wide dispersion of the aromatic signals. The N-propyl group will show typical aliphatic signals.

-

¹³C NMR: The aromatic carbon chemical shifts will be highly informative. The ipso-carbon attached to the cyano group will be significantly deshielded. The carbon attached to the nitrogen will be strongly shielded due to the nitrogen's +R effect.

| Spectroscopic Data | Aniline (Reference) | N-propyl-4-cyanoaniline (Predicted) | Rationale for Change |

| IR: ν(C≡N) (cm⁻¹) | N/A | ~2230 | Characteristic nitrile stretch[17] |

| IR: ν(N-H) (cm⁻¹) | ~3440, ~3360 (2 bands) | ~3350-3380 (1 band) | Secondary amine has one N-H bond[19] |

| UV-Vis: λmax (nm) | ~280 | > 300 | Extended conjugation and charge transfer |